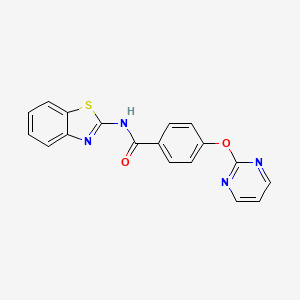

N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

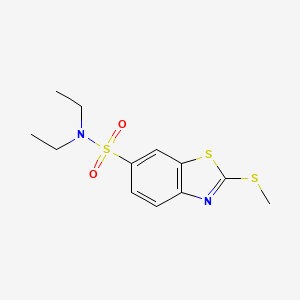

The synthesis of N-1,3-benzothiazol-2-yl benzamides, including compounds similar to N-1,3-Benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide, involves the condensation reactions of benzothiazole derivatives with various reagents. For instance, the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions has been used to synthesize N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, a closely related compound (Obasi et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring, which often participates in forming metal chelates with various metals like CuII, NiII, PdII, and ZnII (Angulo-Cornejo et al., 2000). The structure of these compounds is confirmed using techniques like XPS, NMR, and FAB mass spectroscopy, with some structures being elucidated through single-crystal X-ray diffraction.

Chemical Reactions and Properties

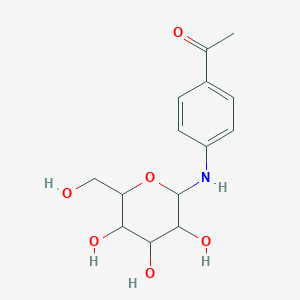

Benzothiazole derivatives undergo various chemical reactions, including cyclocondensation with α-oxoketenes, leading to the synthesis of pyrimidinone derivatives, which are notable for their yields and the potential for further functionalization (Zahedifar & Sheibani, 2016). These reactions are facilitated by different catalysts and conditions, underscoring the chemical versatility of benzothiazole compounds.

Physical Properties Analysis

The physical properties of N-1,3-Benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide and related compounds include their crystalline nature, elucidated through single-crystal X-ray diffraction techniques. These studies reveal the presence of discrete dimers and a three-dimensional network formed by hydrogen bonding and π-π stacking interactions, indicative of the compound's solid-state behavior (Ćaleta et al., 2008).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are highlighted by their ability to form metal chelates, as well as their reactivity towards various chemical reagents. These compounds exhibit a range of biological activities, including antibacterial and antifungal properties, as demonstrated by their efficacy against various microbial strains in vitro (Obasi et al., 2017). Additionally, the fluorescent properties of some benzothiazole derivatives suggest their potential application in material science and bioimaging (Padalkar et al., 2011).

Applications De Recherche Scientifique

Inhibitory Applications

One significant application of N-1,3-benzothiazol-2-yl derivatives is in the development of inhibitors targeting specific biological pathways. For instance, compounds structurally related to N-1,3-benzothiazol-2-yl have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapeutics (Borzilleri et al., 2006).

Photo-Physical Characteristics

The photo-physical properties of benzothiazole derivatives have been extensively studied, with research showing that compounds with the benzothiazol-2-yl moiety exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. This property is crucial for the development of fluorescent probes and materials, suggesting applications in bioimaging and molecular diagnostics (Padalkar et al., 2011).

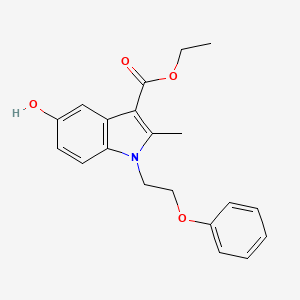

Synthetic Chemistry and Derivatives

N-1,3-benzothiazol-2-yl derivatives serve as versatile building blocks in synthetic chemistry for creating a wide array of heterocyclic compounds. These derivatives have been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing the utility of benzothiazole-based compounds in the development of novel chemical entities with potential biological activities (Darweesh et al., 2016).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c23-16(22-18-21-14-4-1-2-5-15(14)25-18)12-6-8-13(9-7-12)24-17-19-10-3-11-20-17/h1-11H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHCXRWBKMRQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)